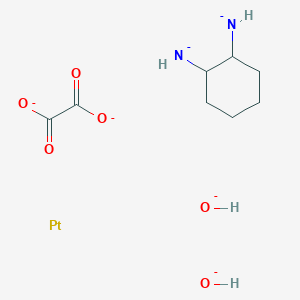
(2-Azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxy Oxaliplatin-Pt(IV) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. It is a derivative of oxaliplatin, a well-known chemotherapy drug used primarily for the treatment of colorectal cancer. The compound is characterized by the presence of two hydroxyl groups and an oxalate ligand, which contribute to its unique chemical properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroxy Oxaliplatin-Pt(IV) typically involves the reaction of oxaliplatin with hydrogen peroxide in the presence of a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product. The general reaction can be represented as follows:
[ \text{Oxaliplatin} + \text{H}_2\text{O}_2 \rightarrow \text{Dihydroxy Oxaliplatin-Pt(IV)} ]
Industrial Production Methods
Industrial production of Dihydroxy Oxaliplatin-Pt(IV) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroxy Oxaliplatin-Pt(IV) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo compounds.
Reduction: The platinum center can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of oxo compounds, while substitution reactions can yield a variety of platinum complexes with different ligands[3][3].
Aplicaciones Científicas De Investigación
Dihydroxy Oxaliplatin-Pt(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other platinum-based compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly in targeting colorectal cancer cells.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of Dihydroxy Oxaliplatin-Pt(IV) involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound also induces oxidative stress and activates apoptotic pathways, contributing to its cytotoxic effects. Molecular targets include DNA, proteins involved in DNA repair, and various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxaliplatin: The parent compound, widely used in chemotherapy.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Uniqueness
Dihydroxy Oxaliplatin-Pt(IV) is unique due to the presence of hydroxyl groups and an oxalate ligand, which enhance its solubility and reactivity. These features potentially improve its therapeutic index and reduce side effects compared to other platinum-based drugs .
Propiedades
Fórmula molecular |
C8H14N2O6Pt-6 |
|---|---|
Peso molecular |
429.29 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;oxalate;platinum;dihydroxide |
InChI |
InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;/p-4 |
Clave InChI |
GHRWEMBJSYSPTQ-UHFFFAOYSA-J |
SMILES canónico |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


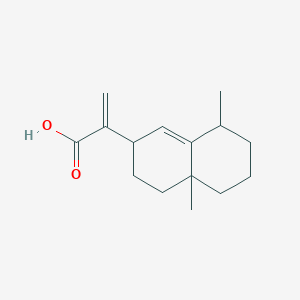

![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)
![[4-(3-Methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B12323762.png)
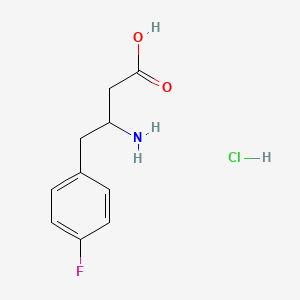
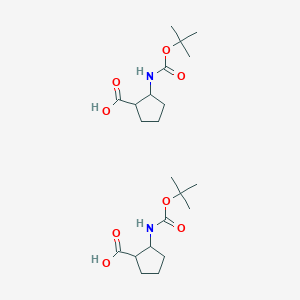

![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
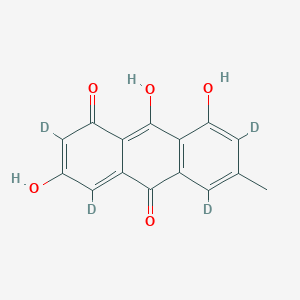

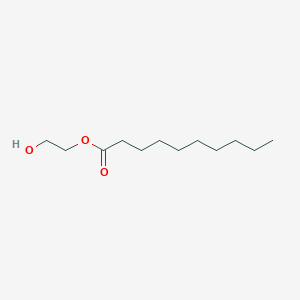
![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
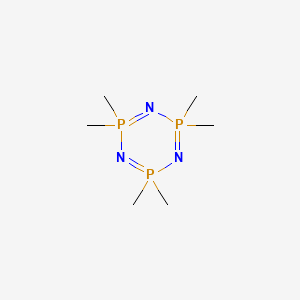
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
